4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine
Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine (CAS: 1707594-36-2) is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6 and a 5-(chloromethyl)-1,2,4-oxadiazole moiety at position 2. Its molecular formula is C₈H₇ClN₄O₂, with an exact mass of 233.9711 g/mol . The chloromethyl group on the oxadiazole ring enhances reactivity, making it a versatile intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions. This compound is typically synthesized at 95% purity for research applications, as noted in supplier catalogs .
Properties
IUPAC Name |
5-(chloromethyl)-3-(6-methoxypyrimidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-14-6-2-5(10-4-11-6)8-12-7(3-9)15-13-8/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUJXLPFNFKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biological Activity
The compound 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.
- Molecular Formula : C8H8ClN3O2
- CAS Number : 172701-67-6
- Structure : The compound features a pyrimidine ring substituted with a methoxy group and an oxadiazole ring with a chloromethyl substituent.
Antibacterial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives of oxadiazoles can demonstrate activity against various bacterial strains:
- Tested Bacterial Strains :
- Salmonella typhi
- Bacillus subtilis
- Methicillin-resistant Staphylococcus aureus (MRSA)
In particular, the compound's derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against MRSA strains .
Antifungal Activity
The oxadiazole ring is also associated with antifungal properties. Compounds similar to 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine have been utilized in agricultural settings to control fungal pathogens affecting crops. The efficacy of these compounds in inhibiting fungal growth is attributed to their ability to disrupt cellular processes in fungi .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives is significant. Studies have indicated that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition suggests a mechanism through which these compounds may alleviate inflammatory responses in various models, including in vitro assays using RAW 264.7 macrophages .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The ability to inhibit AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds similar to 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine have shown promising results with IC50 values indicating strong inhibitory effects .
- Urease Inhibition : Urease inhibitors are important in treating conditions like urinary tract infections. The evaluated compounds have shown strong inhibitory activity against urease, making them potential candidates for further development .
Case Studies
Several studies highlight the biological efficacy of oxadiazole derivatives:
-
Study on Antibacterial Efficacy :
- Researchers synthesized various oxadiazole derivatives and tested them against multiple bacterial strains.
- Results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics used in clinical settings.
-
Anti-inflammatory Mechanism Investigation :
- A study demonstrated that specific oxadiazole derivatives inhibited LPS-induced inflammation in murine models.
- The mechanism involved downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of chloromethyl-oxadiazole and methoxypyrimidine . Below is a comparative analysis with key analogues:
Key Observations :
- Chloromethyl vs. Trifluoromethyl : The substitution of chloromethyl (electron-withdrawing, reactive) with trifluoromethyl (stronger electron-withdrawing, lipophilic) in analogues enhances pesticidal efficacy. For example, trifluoromethyl derivatives (e.g., U7/U8) exhibit LC₅₀ values of 3.14–4.22 mg/L against Mythimna separata, attributed to improved acetylcholinesterase (AChE) inhibition .
- Benzofuran vs. Chloromethyl : Substituting oxadiazole with benzofuran (e.g., in neuropathic pain agents) introduces aromaticity and bulkiness, altering target specificity .
- Methoxypyrimidine vs. Pyrimidinone: Methoxy groups enhance solubility, whereas pyrimidinones (e.g., dihydropyrimidinones in ) are associated with antibacterial and antihypertensive activities due to hydrogen-bonding motifs .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation. A common route includes:
- Step 1 : Coupling a pyrimidine precursor (e.g., 6-methoxypyrimidin-4-amine) with a chloromethyl-oxadiazole intermediate via nucleophilic substitution or copper-catalyzed cross-coupling.
- Step 2 : Oxadiazole ring formation using hydroxylamine and a nitrile precursor under microwave-assisted conditions (80–100°C, 2–4 hours) to improve yield .
- Step 3 : Chloromethylation via reaction with chloromethylating agents (e.g., ClCH₂SO₂Cl) in dichloromethane at 0–25°C.
Characterization relies on ¹H/¹³C NMR to confirm substituent positions and HRMS for molecular weight validation .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) protons as singlets (~δ 3.8–4.0 ppm) and chloromethyl (-CH₂Cl) as a triplet (~δ 4.5–4.7 ppm). ¹³C NMR confirms oxadiazole and pyrimidine carbons in the range of δ 160–170 ppm .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming the oxadiazole-pyrimidine linkage (e.g., C–N bond lengths ~1.32–1.35 Å) .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Cl (±0.3% deviation) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening often includes:
- Insecticidal Activity : Follow OECD guidelines using Mythimna separata larvae; dose-response curves (LC₅₀ values) are calculated via probit analysis (e.g., LC₅₀ = 3.57 mg/L for related oxadiazole derivatives) .
- Enzymatic Assays : Acetylcholinesterase (AChE) inhibition measured via Ellman’s method (absorbance at 412 nm). Activity <0.2 U/mg prot suggests strong inhibition .
- Fungicidal Tests : Agar dilution assays against Pseudoperonospora cubensis; EC₅₀ values determined using linear regression (e.g., EC₅₀ = 24.94 mg/L for analogous compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Replace the chloromethyl group with trifluoromethyl (-CF₃) or bromomethyl (-CH₂Br) to enhance lipophilicity and target binding. For example, trifluoromethyl analogs show 2–3× higher insecticidal activity due to increased membrane permeability .
- Scaffold Hybridization : Fuse with coumarin or indole moieties to exploit π-π stacking with enzyme active sites (e.g., AChE). Docking scores (AutoDock Vina) can predict binding affinity improvements .
- DFT Calculations : Optimize electron density maps (B3LYP/6-31G* basis set) to identify reactive sites for electrophilic substitutions, improving interaction with biological targets .
Q. What experimental approaches resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Contradictions (e.g., high insecticidal activity but low AChE inhibition) require:
- Target-Specific Profiling : Use RNAi or CRISPR to knock down suspected targets (e.g., GABA receptors) and reassess activity.
- Metabolite Analysis : LC-MS/MS identifies active metabolites in in vivo assays, clarifying discrepancies between in vitro and in vivo results .
- Cross-Species Testing : Compare activity against Aphis medicagini (aphids) and Tetranychus cinnabarinus (mites) to determine if selectivity is species-dependent .
Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?
- Methodological Answer :
- Docking Workflow :
Protein Preparation : Retrieve AChE structure (PDB: 1ACJ), remove water, add polar hydrogens.
Ligand Optimization : Minimize compound energy (MMFF94 force field).
Grid Generation : Focus on catalytic triad (Ser200, Glu327, His440).
Results may show chloromethyl groups forming halogen bonds with Tyr337 (distance ~3.2 Å), stabilizing the enzyme-inhibitor complex .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
